molecular formula C13H13ClN2OS B2906425 2-(4-chlorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one CAS No. 1049144-05-9

2-(4-chlorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one

Cat. No.: B2906425
CAS No.: 1049144-05-9
M. Wt: 280.77
InChI Key: JEVGKNSQKONWQM-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one is a complex organic compound characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidinone core and a 4-chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one typically involves multiple steps, starting with the construction of the thiazolo[3,2-a]pyrimidinone core. One common approach is the cyclization of appropriate thiourea derivatives with chloroacetic acid derivatives under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are optimized to maximize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions.

Industry: It is used in the production of advanced materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 2-(4-chlorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Thiazolo[3,2-a]pyrimidinone derivatives: These compounds share a similar core structure but differ in their substituents.

  • Chlorobenzyl derivatives: Compounds with similar chlorobenzyl groups but different heterocyclic cores.

Uniqueness: 2-(4-Chlorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one stands out due to its specific combination of the thiazolo[3,2-a]pyrimidinone core and the 4-chlorobenzyl group, which imparts unique chemical and biological properties.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS/c14-10-4-2-9(3-5-10)8-11-12(17)16-7-1-6-15-13(16)18-11/h2-5,11H,1,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVGKNSQKONWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=O)C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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